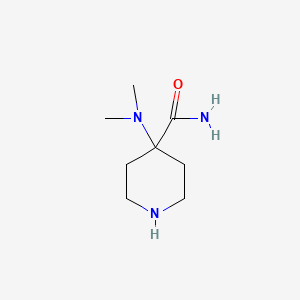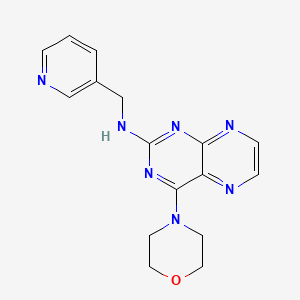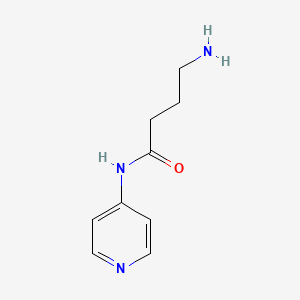![molecular formula C15H14Cl2N2O3 B12208183 6,8-dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one CAS No. 898502-22-2](/img/structure/B12208183.png)
6,8-dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, a carbonyl group at position 2, and a 4-methylpiperazin-1-yl group attached to the carbonyl carbon. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dichlorochromone and 4-methylpiperazine.
Formation of Intermediate: The 6,8-dichlorochromone is reacted with 4-methylpiperazine in the presence of a suitable base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to form the intermediate 6,8-dichloro-2-(4-methylpiperazin-1-yl)chromone.
Carbonylation: The intermediate is then subjected to carbonylation using a carbonylating agent (e.g., phosgene or triphosgene) to introduce the carbonyl group at position 2, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 6 and 8 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carbonyl group at position 2 can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can be used for hydrolysis.
Major Products Formed
Nucleophilic Substitution: Substituted chromen-4-one derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
6,8-Dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,8-dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. It may also interact with biological receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-2-(4-methylpiperazino)benzo[cd]indole: A structurally similar compound with potential anticancer activity.
2-(4-Methylpiperazin-1-yl)cyclopentanol: Another compound containing the 4-methylpiperazin-1-yl group, used in various chemical and biological studies.
Uniqueness
6,8-Dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one scaffold, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazin-1-yl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
898502-22-2 |
|---|---|
Molecular Formula |
C15H14Cl2N2O3 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
6,8-dichloro-2-(4-methylpiperazine-1-carbonyl)chromen-4-one |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-18-2-4-19(5-3-18)15(21)13-8-12(20)10-6-9(16)7-11(17)14(10)22-13/h6-8H,2-5H2,1H3 |
InChI Key |
UDFRANKDWYSXMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
solubility |
50.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12208121.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylpropanamide](/img/structure/B12208122.png)

![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate](/img/structure/B12208138.png)
![2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12208142.png)
![1-[3-(quinoxalin-2-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12208149.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12208161.png)

![4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B12208168.png)
![N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B12208175.png)
![2,2-diphenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12208181.png)
![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12208187.png)
![(4E)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12208193.png)
